![molecular formula C21H19NO5 B2411870 (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 2034597-34-5](/img/structure/B2411870.png)
(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic molecule featuring a benzo[d][1,3]dioxole ring, a pyrrolidine ring, and a methoxybenzofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d][1,3]dioxole and 7-methoxybenzofuran intermediates, followed by their coupling through a pyrrolidine linker. Common synthetic methods include:
Formation of Benzo[d][1,3]dioxole: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of 7-Methoxybenzofuran: This involves the cyclization of appropriate phenol derivatives with methoxy substituents.
Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole and 7-methoxybenzofuran intermediates using pyrrolidine as a linker under suitable conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The uniqueness of This compound lies in its combination of these three distinct structural elements, which may confer unique chemical and biological properties not found in simpler analogs.
Propriétés
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-24-17-4-2-3-14-10-19(27-20(14)17)21(23)22-8-7-15(11-22)13-5-6-16-18(9-13)26-12-25-16/h2-6,9-10,15H,7-8,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPXAUYPXIDIEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
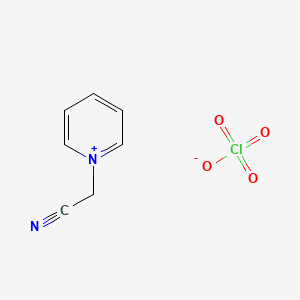
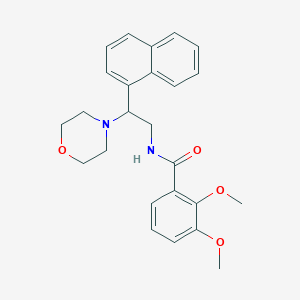
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2411789.png)
![3-Methyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2411790.png)
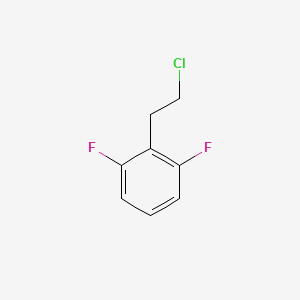
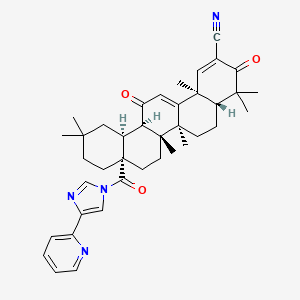
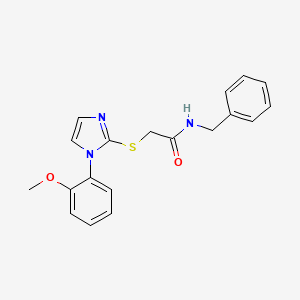
![4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2411799.png)
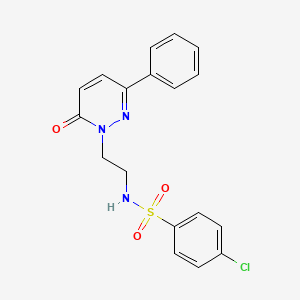
![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]naphthalene-1-carboxamide](/img/structure/B2411802.png)
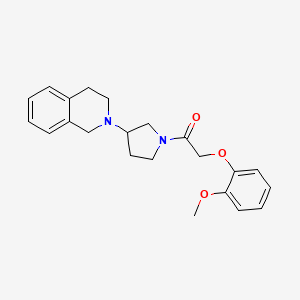
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2411807.png)
![4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2411808.png)
![11-(3-Methoxypropyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2411810.png)
